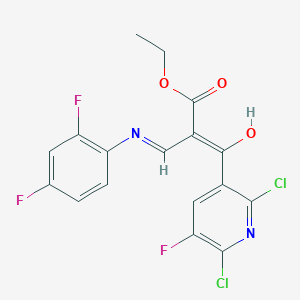
Fmoc-Val-ODhbt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Fmoc-Val-ODhbt is a derivative of valine, a naturally occurring amino acid, and is used extensively in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. The compound also contains the 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) ester, which is known for its efficiency in peptide coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Val-ODhbt typically involves the esterification of hydroxymethyl benzamide with Fmoc-Val-OH. The process begins with the protection of the amino group of valine using the Fmoc group. The hydroxymethyl benzamide is then esterified with the protected valine using pentafluorophenyl (OPfp) esters. The reaction is carried out under mild conditions to prevent the degradation of the Fmoc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Val-ODhbt undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine, revealing the free amino group of valine.
Coupling Reactions: The ODhbt ester is highly reactive and facilitates the coupling of valine with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine is commonly used to remove the Fmoc group under basic conditions.
Coupling: Pentafluorophenyl esters are used to activate the carboxyl group of valine for coupling reactions.
Major Products Formed:
Deprotected Valine: Removal of the Fmoc group yields free valine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with valine as one of the residues.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Val-ODhbt is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in peptide synthesis .
Biology and Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the study of protein-protein interactions and enzyme-substrate interactions .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic tools and biosensors .
Wirkmechanismus
The mechanism of action of Fmoc-Val-ODhbt involves the protection of the amino group of valine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, revealing the free amino group for further reactions. The ODhbt ester facilitates the coupling of valine with other amino acids or peptides by activating the carboxyl group of valine .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Lys-ODhbt: Similar to Fmoc-Val-ODhbt but with lysine instead of valine.
Fmoc-Ala-ODhbt: Contains alanine instead of valine.
Uniqueness: this compound is unique due to the presence of valine, which imparts specific structural and functional properties to the peptides synthesized using this compound. The combination of the Fmoc protecting group and the ODhbt ester makes it highly efficient in peptide synthesis .
Eigenschaften
CAS-Nummer |
109636-27-3 |
|---|---|
Molekularformel |
C43H38O6P2 |
Molekulargewicht |
0 |
Synonyme |
Fmoc-Val-ODhbt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane](/img/structure/B1165590.png)

![3-methyl-1H-cycloocta[c]pyrazole](/img/structure/B1165607.png)

